molecular formula C50H86Na2O41S2 B12818128 I(2)-Cyclodextrin Sulfobutyl Ether Sodium

I(2)-Cyclodextrin Sulfobutyl Ether Sodium

Cat. No.: B12818128
M. Wt: 1453.3 g/mol
InChI Key: GLKRYQAPWKGENZ-UHFFFAOYSA-N
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Description

I(2)-Cyclodextrin Sulfobutyl Ether Sodium is a modified cyclodextrin derivative. Cyclodextrins are cyclic oligosaccharides composed of glucose units linked by α-1,4-glycosidic bonds. The modification with sulfobutyl ether groups enhances the solubility and stability of the cyclodextrin, making it useful in various applications, particularly in pharmaceuticals and drug delivery systems .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of I(2)-Cyclodextrin Sulfobutyl Ether Sodium typically involves the reaction of cyclodextrin with 1,4-butane sultone under alkaline conditions. The reaction proceeds through nucleophilic substitution, where the hydroxyl groups of the cyclodextrin react with the sultone to form the sulfobutyl ether derivative .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but is optimized for large-scale production. This involves controlling reaction parameters such as temperature, pH, and reactant concentrations to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

I(2)-Cyclodextrin Sulfobutyl Ether Sodium can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfonic acids, while substitution reactions can introduce various functional groups onto the cyclodextrin .

Mechanism of Action

The mechanism of action of I(2)-Cyclodextrin Sulfobutyl Ether Sodium involves the formation of inclusion complexes with guest molecules. The hydrophobic cavity of the cyclodextrin can encapsulate hydrophobic molecules, while the hydrophilic sulfobutyl ether groups enhance solubility in aqueous environments. This dual functionality allows it to improve the solubility, stability, and bioavailability of various compounds .

Properties

Molecular Formula

C50H86Na2O41S2

Molecular Weight

1453.3 g/mol

InChI

InChI=1S/C50H86O41S2.2Na/c51-9-16-36-23(57)29(63)45(78-16)86-38-18(11-53)80-47(31(65)25(38)59)88-40-20(13-55)82-49(33(67)27(40)61)90-42-22(15-76-5-1-3-7-92(70,71)72)84-50(43(35(42)69)77-6-2-4-8-93(73,74)75)91-41-21(14-56)83-48(34(68)28(41)62)89-39-19(12-54)81-46(32(66)26(39)60)87-37-17(10-52)79-44(85-36)30(64)24(37)58;;/h16-69H,1-15H2,(H,70,71,72)(H,73,74,75);;

InChI Key

GLKRYQAPWKGENZ-UHFFFAOYSA-N

Canonical SMILES

C(CCS(=O)(=O)O)COCC1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)CO)CO)CO)CO)CO)CO)OCCCCS(=O)(=O)O)O.[Na].[Na]

Origin of Product

United States

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